1,4-Cyclohexanediol

Beschreibung

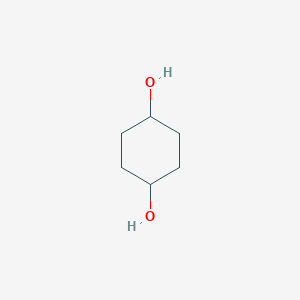

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKONPUDBRVKQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871178, DTXSID60878843, DTXSID60883614 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-48-9, 931-71-5, 6995-79-5 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006995795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,4-Cyclohexanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Cyclohexanediol, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic Systems

Hydroquinone undergoes liquid-phase hydrogenation in water or aqueous-alcoholic solvents. The reaction proceeds via sequential addition of hydrogen across the benzene ring, yielding 1,4-cyclohexanediol as the primary product. Key catalytic systems include:

-

W-7 Raney Nickel : Demonstrated in U.S. Patent 4,229,364, this catalyst achieves near-quantitative conversion of hydroquinone to CHDO at 20–90°C under moderate hydrogen pressure (1–5 bar). The process avoids organic solvents, with water serving as the reaction medium.

-

Ruthenium-Based Catalysts : Ruthenium oxide (RuO₂) or trichloride (RuCl₃) enhances activity in oxidative steps but is less common in direct hydrogenation.

Table 1: Hydrogenation Conditions and Yields

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| W-7 Raney Ni | 20–90 | 1–5 | Water | 95–98 | |

| Pd/C | 50–80 | 3–10 | Ethanol | 85–90 |

The W-7 Raney Ni system stands out for its operational simplicity and minimal byproduct formation, making it preferred for large-scale production.

Lignin-Derived Synthesis Pathways

Recent advances focus on sustainable feedstocks, particularly lignin—a renewable aromatic polymer. Two innovative routes have emerged:

Dakin Oxidation and Hydrodeoxygenation (HDO)

This three-step pathway converts lignin-derived monomers into CHDO:

-

Oxidation : Lignin is oxidized to aldehyde-substituted monophenols (e.g., vanillin).

-

Dakin Oxidation : Aldehydes are transformed into p-hydroxyphenolic compounds using peroxides (e.g., H₂O₂) in alkaline conditions.

-

HDO : Catalytic defunctionalization (e.g., demethoxylation and hydrogenation) over Raney Ni or NiMo/Al₂O₃ yields CHDO with >80% overall efficiency.

Table 2: Performance of Lignin-Derived Routes

| Starting Material | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Dimethoxybenzoquinone | Raney NiMn | 200°C, H₂-free | 86.5 | |

| Vanillin | NiMo/Al₂O₃ | 250°C, 30 bar H₂ | 78 |

The Raney NiMn system operates under hydrogen-free conditions, leveraging methanol as a hydrogen donor, which reduces costs and safety risks.

Alternative Methods and Emerging Technologies

Electrochemical Reduction

Preliminary studies suggest electrochemical reduction of 1,4-cyclohexanedione in aqueous media. Using platinum electrodes at 20°C, yields up to 75% have been reported, though scalability remains challenging.

Enzymatic Approaches

Oxidoreductases (e.g., alcohol dehydrogenases) have been explored for stereoselective synthesis of cis- or trans-CHDO. However, enzyme stability and reaction rates limit industrial adoption.

Critical Analysis of Methodologies

Industrial Viability

-

Hydrogenation of Hydroquinone : Dominates due to high yields (>95%) and mature infrastructure. Drawbacks include reliance on fossil-derived hydroquinone.

-

Lignin Routes : Offer sustainability but face hurdles in lignin depolymerization and catalyst longevity. The Raney NiMn system’s hydrogen-free operation is a breakthrough, yet feedstock variability affects consistency.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Cyclohexanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 1,4-cyclohexanedione using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to cyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 1,4-dichlorocyclohexane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: 1,4-Cyclohexanedione.

Reduction: Cyclohexane.

Substitution: 1,4-Dichlorocyclohexane.

Wissenschaftliche Forschungsanwendungen

Chemical and Pharmaceutical Applications

1.1 Synthesis of Pharmaceuticals

1,4-Cyclohexanediol serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its role in producing anti-cancer and anti-infective drugs such as dihydroartemisinin and its derivatives. These compounds are vital in treating malaria and other infectious diseases .

1.2 Monomer for Polymer Production

The compound is also utilized as a monomer in the production of polycarbonates, polyethers, and polyesters. These materials are used to manufacture scratch-resistant coatings and other durable products due to their superior mechanical properties .

1.3 Functionalization for Drug Development

14CHDO can be functionalized to create various derivatives with distinct biological activities. For example, it has been used to synthesize phenyl cyclohexylcarboxamides and compounds with anti-cancer properties . The ability to modify its hydroxyl groups allows for the development of pharmaceuticals with targeted therapeutic effects.

Material Science Applications

2.1 Coatings and Resins

In materials science, this compound is employed in the formulation of co-polyester resins. These resins exhibit excellent thermal stability and mechanical strength, making them suitable for high-performance applications .

2.2 Hydrogen Bonding Studies

Research into the hydrogen-bonding patterns of 14CHDO has revealed insights into its structural properties which can influence its behavior in various applications, including drug delivery systems .

Biological Applications

3.1 Skin Penetration Enhancer

Recent studies have demonstrated that this compound can act as a penetration enhancer for topical formulations. It has been shown to affect the percutaneous absorption of drugs like metronidazole and azelaic acid, potentially improving their efficacy in treating skin conditions such as rosacea . The compound's unique structure facilitates interactions that enhance drug delivery through the skin barrier.

3.2 Retardation Effects on Drug Absorption

The compound has been studied for its synergistic effects when combined with other diols, which can retard the absorption of certain drugs. This property is valuable in formulating controlled-release drug delivery systems .

Case Studies

Wirkmechanismus

The mechanism of action of 1,4-cyclohexanediol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients by undergoing functionalization of its hydroxyl groups .

Vergleich Mit ähnlichen Verbindungen

Table 1: Physicochemical Properties of 1,4-CHDO and Analogous Compounds

Performance in Drug Delivery Systems

Table 2: Effects on Metronidazole (MTZ) Permeation in Porcine Skin Models

*MR < 1 indicates retardation; MR > 1 indicates enhancement.

Key Findings:

Ring Rigidity vs. Chain Flexibility : The cyclohexane backbone of 1,4-CHDO restricts molecular mobility, reducing systemic drug penetration compared to linear analogs like 1,6-hexanediol .

Hydroxyl Group Positioning : 1,4-CHDO’s para-substituted hydroxyls enable optimal hydrogen bonding with ceramides in the stratum corneum, enhancing epidermal retention. In contrast, 1,2-cyclohexanediol’s adjacent hydroxyls form less stable interactions .

Functional Group Substitution : Replacing hydroxyls with carboxyl groups (e.g., 1,4-cyclohexanedicarboxylic acid) reduces retardation efficacy due to weaker H-bonding and increased hydrophilicity .

Synergistic Effects : Combining 1,4-CHDO with 1,2-hexanediol (C6) or hexamide lowers MTZ flux by 30–50% while maintaining high skin retention, ideal for localized dermatological treatments .

Table 3: Production Methods and Sustainability

Key Insights:

- Green Chemistry: 1,4-CHDO production from lignin aligns with circular economy principles, avoiding benzene-derived routes .

- Catalytic Efficiency : RANEY® Ni enables high selectivity in hydrogenating DMBQ to 1,4-CHDO, whereas traditional diols like 1,6-hexanediol require less sustainable catalysts .

Biologische Aktivität

1,4-Cyclohexanediol (CHD) is a cyclic diol with significant industrial and pharmaceutical applications. Its biological activity has been the subject of various studies, focusing on its effects on skin absorption, potential therapeutic uses, and its role in polymer chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound exists in two isomeric forms: cis and trans. The structural characteristics of these isomers influence their biological activity. The compound is known for its hydrogen-bonding capabilities, which play a crucial role in its interactions with biological systems .

1. Percutaneous Absorption Studies

A key study investigated the effect of this compound on the percutaneous absorption of azelaic acid through hairless rat skin. The research utilized Franz diffusion cells to measure the flux of azelaic acid across skin layers with and without the presence of this compound.

- Findings :

- The presence of this compound significantly decreased the flux of azelaic acid (42.50 µg/cm²/h with CHD vs. 76.25 µg/cm²/h without) at an active loading level of 1.13 mg/cm².

- This indicates that this compound acts as a penetration retardant, potentially useful in topical formulations to control drug delivery rates .

| Condition | Flux (µg/cm²/h) |

|---|---|

| Without this compound | 76.25 |

| With this compound | 42.50 |

2. Antifouling Properties

Research into polymer micelles containing this compound has shown promising antifouling properties when interacting with proteins such as bovine serum albumin (BSA). The amphoteric nature of these micelles suggests that they can resist protein adsorption, making them suitable for biomedical applications .

Case Study 1: Lignin-Derived Synthesis

A recent study focused on the catalytic transformation of lignin-derived compounds into this compound. This process not only produces high yields but also emphasizes the compound's potential as a renewable resource in industrial applications.

- Methodology :

Case Study 2: Microbial Production Pathways

Another study explored microbial pathways for producing 1,4-cyclohexanedimethanol (the precursor to cyclohexanediol). This biotechnological approach highlights the potential for sustainable production methods using engineered microorganisms .

Q & A

Q. What are the optimal catalytic conditions for synthesizing trans-1,4-cyclohexanediol from hydroquinone?

The synthesis of trans-1,4-cyclohexanediol via catalytic hydrogenation of hydroquinone in supercritical CO₂ achieves optimal results under the following conditions: 150°C reaction temperature, 5 MPa hydrogen pressure, 2-hour reaction time, and a substrate-to-catalyst ratio of 367:1. These parameters yield 98.8% hydroquinone conversion and 77.7% selectivity for trans-1,4-cyclohexanediol, with ethanol as a co-solvent enhancing reaction efficiency .

Q. How can cis and trans isomers of 1,4-cyclohexanediol be separated and characterized?

Co-crystallization techniques combined with X-ray diffraction analysis are effective for separating and characterizing cis/trans isomers. The hydrogen-bonding patterns in co-crystals (e.g., 2:1 cis:trans ratio) differ significantly from pure trans structures, as shown by graph-set modeling. Disorder analysis in crystal lattices further aids in distinguishing isomer ratios .

Q. What methods are used to study the polymorphism of trans-1,4-cyclohexanediol?

Polymorph screening involves crystallization from solution, melt cooling, and sublimation, followed by differential scanning calorimetry (DSC), polarized light thermomicroscopy, and single-crystal X-ray diffraction. Three polymorphs (I, II, III) have been identified, with polymorph II exhibiting a monoclinic P2₁/a space group and conformational isomorphism (biequatorial and biaxial conformers coexisting) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in cis/trans co-crystals influence physicochemical properties?

The intermolecular hydrogen-bond networks in co-crystals (e.g., O–H···O interactions) affect solubility, thermal stability, and sublimation behavior. For example, cis-rich co-crystals exhibit lower melting points compared to pure trans structures due to less ordered packing, as demonstrated by graph-set analysis .

Q. What kinetic models explain reaction pathways in lignin-derived this compound production?

A pseudo-homogeneous power-law model is used to derive apparent kinetic constants (k₁–k₄) for lignin oil conversion. Reaction network analysis reveals sequential hydrogenolysis and hydrogenation steps, with RANEY® Ni catalysts achieving 10.7 wt% yield of this compound under hydrogen-free conditions .

Q. What is the mechanistic role of this compound in modulating transdermal drug delivery?

In dermatological formulations, this compound acts as a retardant by forming complexes with 1,2-diols (C6–C7 chain length), reducing systemic flux (e.g., 24-hour accumulated metronidazole in receptor medium by 40%) while maintaining epidermal retention. Franz diffusion cell studies with porcine skin confirm this mechanism .

Q. How does polymorphism affect the application of trans-1,4-cyclohexanediol in polymer synthesis?

Polymorph III (biaxial conformer) enhances rigidity in polyesters due to its stable crystalline structure, improving thermal resistance (Tg ~85°C) compared to polymorph I (biequatorial). Polymerization with sebacic acid produces elastomers with superior mechanical properties for tissue engineering .

Q. What sustainable methods exist for producing this compound from biomass?

High-yield (10.7 wt%) production from beechwood lignin involves catalytic hydrodeoxygenation using RANEY® NiMn under hydrogen-free conditions. This method avoids petroleum-derived benzene, with kinetic analysis confirming selective cleavage of C–O bonds in 2,6-dimethoxybenzoquinone intermediates .

Methodological Notes

- Synthesis Optimization : Substrate-to-catalyst ratios and solvent selection (e.g., ethanol/isopropanol) critically influence selectivity and conversion rates in hydrogenation .

- Polymorph Screening : DSC and X-ray diffraction are essential for identifying thermally stable polymorphs for material applications .

- Transdermal Studies : Franz diffusion cells with excised porcine skin provide physiologically relevant models for evaluating drug retention and permeation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.